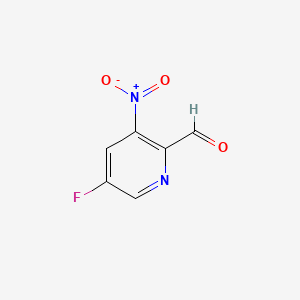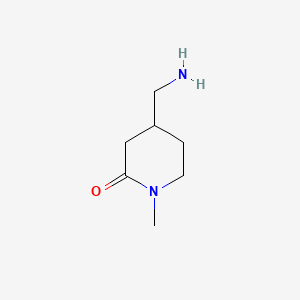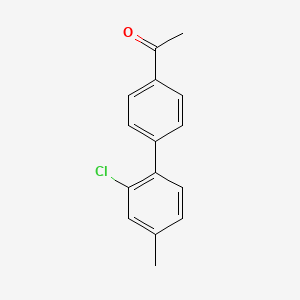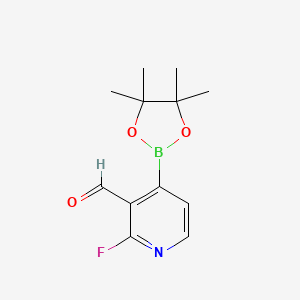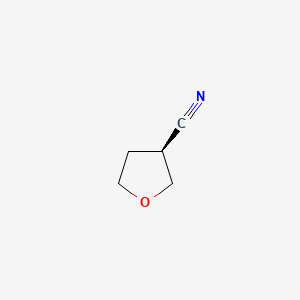
6β-ヒドロキシアンドロステロン(WADA 認定試験所のみ利用可能)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6β-Hydroxyandrosterone is identified as a glucuronide of androgenic anabolic steroids. It is used in doping control studies to detect the misuse of testosterone .
Synthesis Analysis
The synthesis of 6β-Hydroxyandrosterone involves a stereoselective introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton, and a mild Schmidt trichloroacetimidate glycosylation approach . The four possible glucuronides of 6β-Hydroxyandrosterone were synthesized and characterized by nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of 6β-Hydroxyandrosterone was characterized by nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6β-Hydroxyandrosterone include the introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton, and a mild Schmidt trichloroacetimidate glycosylation approach .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6β-Hydroxyandrosterone were analyzed using gas chromatography (tandem) mass spectrometry (GC-MS(/MS)) methods . The exact physical and chemical properties are not clearly mentioned in the available literature.
科学的研究の応用
テストステロン乱用の検出
6β-ヒドロキシアンドロステロンは、テストステロン乱用の検出に使用される3α,6β-ジヒドロキシアンドロスタン-17-オン3-グルクロニドの合成に使用されます . これらのグルクロニド抱合体は、ドーピング規制研究における内因性アンドロゲン性アナボリックステロイド乱用の長期マーカーとして特定されています .
ドーピング規制研究
6β-ヒドロキシアンドロステロンのグルクロニド抱合体のE. coli β-グルクロニダーゼによる酵素加水分解への耐性は、それらをドーピング規制研究において貴重な存在にします . 従来のGC-MS分析プロトコルでは見過ごされる可能性があり、これらのマーカーを定量化する有望な戦略の1つは、直接法です .
テストステロン乱用のバイオマーカー
6β-ヒドロキシアンドロステロンとそのグルクロニド抱合体は、テストステロンおよび他の内因性ステロイド乱用の有用なバイオマーカーとして特定されています . それらは酵素加水分解に耐性があり、尿中に検出できます .
内因性アナボリックアンドロゲン性ステロイド乱用のスクリーニング
WADAが資金提供したプロジェクトは、内因性アナボリックアンドロゲン性ステロイド乱用のスクリーニングのための6β-ヒドロキシアンドロステロン(6OH-A-3G)とそのグルクロニド抱合体の可能性を評価することを目的としていました .
テストステロン投与の検出
予備的なメタボロミクス研究では、テストステロン投与の潜在的な尿中マーカーであるマーカー(コードM170T298)の存在が示されました . このマーカーの特性評価、解明、および合成が必要です .
さまざまなシナリオにおけるテストステロン乱用の検出
6β-ヒドロキシアンドロステロンとそのグルクロニド抱合体の有用性は、3つのシナリオでテストされました:経口投与、筋肉内投与、およびゲル投与<a aria-label="2: " data-citationid="8c0372c4-43f9-a95c-8aab-806c81fd058f-32
将来の方向性
The synthesis and the elucidation of the exact structure of the metabolites of 6β-Hydroxyandrosterone are crucial steps for the development of analytical methods. These methods can be used to explore their role in testosterone metabolism and their potential usefulness as biomarkers of testosterone misuse .
作用機序
Target of Action
6β-Hydroxyandrosterone is a metabolite of testosterone . The primary targets of this compound are the same as those of testosterone, which include androgen receptors that regulate gene transcription . These receptors play a crucial role in maintaining sexual differentiation, reproduction, growth, protein metabolism, erythropoiesis, plasma lipid levels, and bone metabolism .
Mode of Action
6β-Hydroxyandrosterone interacts with its targets in a similar manner to testosterone. It binds to androgen receptors, which then regulate nuclear receptor gene transcription . This interaction results in changes in the expression of genes regulated by these receptors, influencing various physiological processes.
Biochemical Pathways
6β-Hydroxyandrosterone is involved in the metabolic pathways of testosterone. Testosterone is converted to 5α-dihydrotestosterone and 5β-dihydrotestosterone by 5α-reductase and 5β-reductase, respectively . 6β-Hydroxyandrosterone is a product of these metabolic transformations. It is also known to be part of the “backdoor pathway” of androgen synthesis .
Pharmacokinetics
It is known that steroidal hormones like 6β-hydroxyandrosterone typically undergo extensive metabolic functionalization (phase i) and conjugation (phase ii) before excretion in urine .
Result of Action
The molecular and cellular effects of 6β-Hydroxyandrosterone’s action are likely to be similar to those of testosterone, given that it is a metabolite of testosterone. These effects include the regulation of sexual differentiation, reproduction, growth, protein metabolism, erythropoiesis, plasma lipid levels, and bone metabolism . It may also have neuroprotective effects in motoneurons, including supporting cell survival, axonal regeneration, and dendritic maintenance .
Action Environment
The action, efficacy, and stability of 6β-Hydroxyandrosterone can be influenced by various environmental factors. For instance, local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes can impact the production and biosynthesis of plant secondary metabolites
生化学分析
Biochemical Properties
6β-Hydroxyandrosterone plays a significant role in biochemical reactions as a metabolite of testosterone. It interacts with various enzymes, including CYP3A4 and CYP3A5, which are responsible for its formation . These enzymes mediate the metabolism of both xenobiotics and endobiotics, including steroid hormones . The interactions between 6β-Hydroxyandrosterone and these enzymes are crucial for understanding its metabolic pathways and potential effects on the body.
Cellular Effects
6β-Hydroxyandrosterone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect vascular reactivity, endothelial function, and oxidative stress in male mice . These effects suggest that 6β-Hydroxyandrosterone may play a role in regulating cellular functions and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 6β-Hydroxyandrosterone involves its interactions with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . These interactions lead to the hydroxylation of testosterone, resulting in the formation of 6β-Hydroxyandrosterone. This compound may also interact with other biomolecules, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6β-Hydroxyandrosterone can change over time. Studies have shown that this compound is relatively stable and resistant to enzymatic hydrolysis
Dosage Effects in Animal Models
The effects of 6β-Hydroxyandrosterone vary with different dosages in animal models. High doses of this compound have been associated with increased vascular reactivity and oxidative stress in male mice . These findings suggest that dosage is a critical factor in determining the physiological effects of 6β-Hydroxyandrosterone.
Metabolic Pathways
6β-Hydroxyandrosterone is involved in several metabolic pathways, primarily through its formation by CYP3A4 and CYP3A5 . These enzymes hydroxylate testosterone, leading to the production of 6β-Hydroxyandrosterone. This compound may also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 6β-Hydroxyandrosterone within cells and tissues involve interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function .
Subcellular Localization
6β-Hydroxyandrosterone’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6β-Hydroxyandrosterone involves the conversion of a commercially available starting material, dehydroepiandrosterone (DHEA), to the target compound through a series of chemical reactions.", "Starting Materials": [ "Dehydroepiandrosterone (DHEA)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Methyl tert-butyl ether (MTBE)", "Sodium chloride (NaCl)", "Potassium carbonate (K2CO3)", "Acetic anhydride (C4H6O3)", "Pyridine (C5H5N)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)" ], "Reaction": [ "DHEA is first treated with NaOH and CH3OH to form the sodium salt of DHEA.", "The sodium salt of DHEA is then reacted with HCl to form 5-androstene-3β,17β-diol.", "5-Androstene-3β,17β-diol is then reacted with NaHCO3 and MTBE to form 5-androstene-3β,17β-diol diacetate.", "5-Androstene-3β,17β-diol diacetate is then hydrogenated using H2 and Pd/C catalyst to form 5α-androstane-3β,17β-diol.", "5α-Androstane-3β,17β-diol is then reacted with NaOH and K2CO3 to form 6β-Hydroxyandrosterone." ] } | |
CAS番号 |
152886-16-3 |
分子式 |
C19H30O3 |
分子量 |
306.446 |
IUPAC名 |
(3R,5S,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15-,16-,18-,19+/m1/s1 |
InChIキー |
ACXNWFRSEGWJGF-MLQQIXETSA-N |
SMILES |
CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O |
同義語 |
6β-Hydroxyandrosterone (available to WADA laboratories only) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



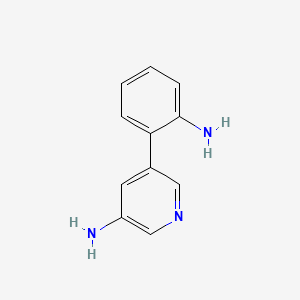

![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)

